molecular formula C10H21NO4Si B1197299 Triethoxy(3-isocyanatopropyl)silane CAS No. 24801-88-5

Triethoxy(3-isocyanatopropyl)silane

Cat. No. B1197299
CAS RN: 24801-88-5
M. Wt: 247.36 g/mol
InChI Key: FRGPKMWIYVTFIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triethoxy(3-isocyanatopropyl)silane involves the chemical modification of silica surfaces and the sol-gel process. This process includes hydrolytic polycondensation of Si(OR)4 with the appropriate silane coupling agent, leading to organofunctionalized materials with varied metal uptake capacities and analytical applications (El-Nahhal & El-Ashgar, 2007).

Molecular Structure Analysis

The molecular structure of triethoxy(3-isocyanatopropyl)silane allows for the formation of strong covalent bonds with substrates, contributing to its effectiveness as a coupling agent. Its structure facilitates the formation of polysiloxane networks through hydrolysis and condensation reactions, enhancing material properties such as metal ion extraction and separation (El-Nahhal & El-Ashgar, 2007).

Chemical Reactions and Properties

Triethoxy(3-isocyanatopropyl)silane participates in reactions with CO2 and CO2 analogs, demonstrating its versatility in forming siloxane and urethane linkages. These reactions are pivotal in creating materials with diverse industrial applications, including sealants and adhesives (Kraushaar et al., 2014).

Physical Properties Analysis

The compound's physical properties, such as thermal stability and reactivity towards moisture, are crucial in its application in surface treatments and modifications. These properties are influenced by the molecular structure and the nature of the organofunctional groups present (El-Nahhal & El-Ashgar, 2007).

Chemical Properties Analysis

Its chemical properties, including reactivity with various functional groups and potential for forming stable chemical bonds, make triethoxy(3-isocyanatopropyl)silane an effective agent for surface modification and material enhancement. Its role in improving the interface between dissimilar materials has been extensively studied, demonstrating its importance in enhancing material performance and durability (Matinlinna et al., 2018).

Scientific Research Applications

  • Polyurethane Adhesives Enhancement : Hong Ju et al. (2013) explored the use of 3-Isocyanatopropyl triethoxy silane (ITS) as a silane coupling agent (SCA) to improve the hydrolytic stability of polyurethane adhesives. The study found that PU adhesives with ITS showed better properties than pure adhesives, including improved modulus, thermal stability, and adhesive force (Hong Ju et al., 2013).

  • Preparation of Biocidal Adsorbents and Polymer Coatings : M. Voronkov et al. (1992) demonstrated the synthesis of triethoxy(3-isothiocyanatopropyl)silane, which can be used for preparing adsorbents and polymer coatings with biocidal activity (M. Voronkov et al., 1992).

  • Inorganic-Organic Layered Materials : Atsushi Shimojima et al. (1997) used triethoxy(alkyl)silanes to hydrolyze and polycondense into ordered structured materials, indicating its role in creating highly-organized inorganic–organic layered materials (Atsushi Shimojima et al., 1997).

  • Organic-Rich Hybrid Organic/Inorganic Materials : S. Cuney et al. (1996) utilized isocyanate chemistry to prepare hybrid organic/inorganic systems using {gamma}-isocyanato propyl triethoxy silane ({gamma}-IPS), exploring their morphologies and structural properties (S. Cuney et al., 1996).

  • Functionalization of Silica Surfaces : Brandon M. Vogel et al. (2008) showed that γ-isocyanatopropyl triethoxysilane can be used to functionalize silica surfaces through coupling reactions, providing a route to modify surfaces and interfaces (Brandon M. Vogel et al., 2008).

  • Regenerable Magnetic Nanoparticles for Enzyme Immobilization : Elif Ozyilmaz et al. (2021) used triethoxy(3‐isocyanatopropyl)silane to create regenerable magnetic nanoparticles for cellulase immobilization, enhancing enzymatic activity and stability (Elif Ozyilmaz et al., 2021).

  • Corrosion Protection and Adhesion in Epoxy Coatings : N. Parhizkar et al. (2018) researched the effect of graphene oxide nano-fillers embedded in silane coatings on the corrosion protection and adhesion properties of epoxy coatings, using 3-(Triethoxysilyl)propyl isocyanate (TEPI) and 3-aminopropyltriethoxysilane (APTES) as fillers (N. Parhizkar et al., 2018).

Safety And Hazards

Triethoxy(3-isocyanatopropyl)silane is harmful if swallowed or in contact with skin . It is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes severe skin burns and eye damage .

Future Directions

Triethoxy(3-isocyanatopropyl)silane has been used in the preparation of antistatic adhesive and liquid crystal display device . It has also been used to synthesize ruthenium bipyridyl tethered porous organosilica (Ru-POS) for organo-photocatalysis .

properties

IUPAC Name

triethoxy(3-isocyanatopropyl)silane
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InChI

InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPKMWIYVTFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=C=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

153487-51-5
Record name Silane, triethoxy(3-isocyanatopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4038847
Record name (3-Isocyanatopropyl)triethoxysilane
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Molecular Weight

247.36 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name Silane, triethoxy(3-isocyanatopropyl)-
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Record name 3-Isocyanatopropyltriethoxysilane
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Product Name

Triethoxy(3-isocyanatopropyl)silane

CAS RN

24801-88-5
Record name (3-Isocyanatopropyl)triethoxysilane
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Record name Silane, triethoxy(3-isocyanatopropyl)-
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Record name (3-Isocyanatopropyl)triethoxysilane
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Record name Triethoxy(3-isocyanatopropyl)silane
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Record name TRIETHOXY(3-ISOCYANATOPROPYL)SILANE
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Synthesis routes and methods I

Procedure details

In analogy to Example 6, a reaction mixture consisting of 640 g of p-xylene, 680 g (8.17 mol) of allyl isocyanate and 1250 g (7.6 mol) of triethoxysilane was reacted at from 76° to 92° C. over the course of 150 minutes. Working up by distillation gave 1350 g of 3-isocyanatopropyltriethoxysilane in addition to the trimer.
Quantity
680 g
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 100 mL of dehydrated ethyl acetate were dissolved 4.81 parts (50.0 parts by mol) of 3,5-dimethylpyrazole and 12.35 parts (50.0 parts by mol) of 3-isocyanatopropyltriethoxysilane, and the solution was stirred at room temperature for 3 days. After the end of the reaction, ethyl acetate was removed to obtain 16.8 parts of a blocked isocyanate compound wherein the isocyanate groups of 3-isocyanatopropyltriethoxysilane were blocked with 3,5-dimethylpyrazole.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In 150 ml of ethyl ether was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 18.2 g of pyridine in 50 ml of ethyl ether was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of pyridine hydrochloride was removed by filtration and the filtrate was distilled to recover ethyl ether, whereby 17.3 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 95° C. to 100° C. under 8 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 27.9 g of N,N-dimethylaniline in 50 ml of toluene was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of N,N-dimethylaniline chloride was removed by filtration and the filtrate was subjected to distillation to recover toluene, whereby 19.8 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 23.3 g of triethylamine in 50 ml of toluene was dropped into the above solution at 0° C. to -5° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of triethylamine hydrochloride was recovered by filtration and the filtrate was distilled to recover toluene, whereby 16.0 g of γ-triethoxysilylpropyl isocyanate was obtained at a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
E Ozyilmaz, A Alhiali, O Caglar… - Biotechnology …, 2021 - Wiley Online Library
To obtain regenerable magnetic nanoparticles, triethoxy(3‐isocyanatopropyl)silane and iminodiacetic acid (IZ) were used as the starting material and immobilized on Fe 3 O 4 …
Number of citations: 6 aiche.onlinelibrary.wiley.com
Z Xu, J Zeng, M Cai - Dalton Transactions, 2023 - pubs.rsc.org
A new mesoporous MCM-41-immobilized dichloro(pyridine-2-carboxylato)gold(III) complex [MCM-41-PicAuCl2] was synthesized via an addition reaction of a dichloro(3-hydroxypyridine…
Number of citations: 1 pubs.rsc.org
D Horák, M Beneš, Z Procházková, M Trchová… - Colloids and Surfaces B …, 2017 - Elsevier
Abstract Changes in cholesterol concentration in the plasma membrane of presynaptic nerve terminals nonspecifically modulate glutamate transport and homeostasis in the central …
Number of citations: 21 www.sciencedirect.com
HC Chao, JE Hanson - Journal of separation science, 2002 - Wiley Online Library
Dendrimers are an interesting new class of polymers. Their unusual chemical and physical properties have great potential in many applications. Polyamidoamine starburst dendrimers (…
AG Hassabo, S Sharaawy, AL Mohamed - biointerfaceresearch.com
During this research, Magnesium oxide (MgO) nanoparticles were synthesised synthesized using Licorice root extract. Synthesized nanoparticles have been characterized using FT-IR, …
Number of citations: 4 biointerfaceresearch.com
S Mirshafiee, A Salamatmanesh… - Applied Organometallic …, 2021 - Wiley Online Library
An efficient and retrievable copper(I) catalyst was synthesized by immobilizing of copper iodide on 3‐thionicotinyl‐urea‐modified magnetic nanoparticles and characterized using a …
Number of citations: 10 onlinelibrary.wiley.com
M Hatami, M Ahmadipour, S Asghari - Journal of Inorganic and …, 2017 - Springer
In this study, Knoevenagel condensation reaction was performed to prepare a new designed silane coupling agent from the reaction of the synthetic 4-H pyran derivative (EA) and 3-…
Number of citations: 14 link.springer.com
L Yang, Y Tang, N Liu, CH Liu, Y Ding, ZQ Wu - Macromolecules, 2016 - ACS Publications
In this contribution, we report on the facile synthesis of hybrid silica nanoparticles grafted with helical poly(phenyl isocyanide)s via both “grafting from” and “grafting to” strategies. First, …
Number of citations: 71 pubs.acs.org
C Simão, M Mas-Torrent, N Crivillers, V Lloveras… - Nature Chemistry, 2011 - nature.com
Bistable molecules that behave as switches in solution have long been known. Systems that can be reversibly converted between two stable states that differ in their physical properties …
Number of citations: 202 www.nature.com
M Singh, DL Teodorescu, M Rowlett… - Advanced …, 2023 - Wiley Online Library
Silicone is utilized widely in medical devices for its compatibility with tissues and bodily fluids, making it a versatile material for implants and wearables. To effectively bond silicone …
Number of citations: 3 onlinelibrary.wiley.com

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